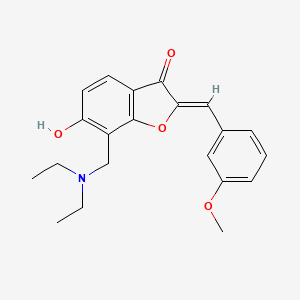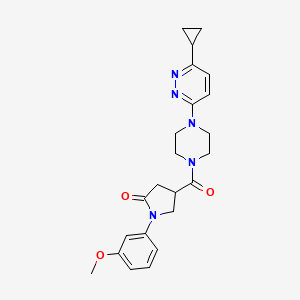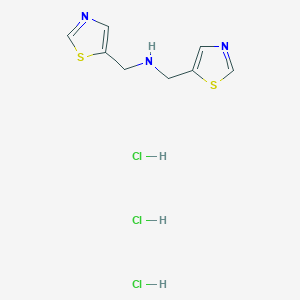
1-ethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-ethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide” is a chemical compound with the CAS Number: 795291-33-7 . It has a molecular weight of 257.34 . The IUPAC name for this compound is 1-ethyl-2-sulfanyl-1H-benzimidazole-5-sulfonamide .
Molecular Structure Analysis
The InChI code for “1-ethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide” is 1S/C9H11N3O2S2/c1-2-12-8-4-3-6 (16 (10,13)14)5-7 (8)11-9 (12)15/h3-5H,2H2,1H3, (H,11,15) (H2,10,13,14) . This code provides a detailed description of the molecule’s structure.
Physical And Chemical Properties Analysis
The compound “1-ethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide” has a molecular weight of 257.34 . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the sources I found.
Scientific Research Applications
Sulfonamides in Medical Research
Antibacterial and Antimicrobial Properties
Sulfonamides were one of the first groups of antibiotics discovered and have been extensively studied for their antibacterial and antimicrobial properties. They inhibit the synthesis of folic acid in bacteria, which is essential for the bacteria's growth and reproduction, thereby acting as bacteriostatic agents (Carta, Scozzafava, & Supuran, 2012).
Anticancer Activity
Recent studies have focused on the development of novel sulfonamides with antitumor activity. Some sulfonamides have shown significant promise as anticancer agents, targeting various pathways involved in cancer cell proliferation and survival. This includes their application as carbonic anhydrase inhibitors for tumor-associated isoforms, which could potentially be used as diagnostic tools or antitumor agents (Gulcin & Taslimi, 2018).
Treatment of Glaucoma
Sulfonamides have been utilized as carbonic anhydrase inhibitors in the treatment of glaucoma, a major cause of blindness worldwide. These inhibitors work by reducing intraocular pressure, which is a critical factor in the management of glaucoma (Masini, Carta, Scozzafava, & Supuran, 2013).
Antioxidant Capacity
Sulfonamides have also been explored for their antioxidant properties in various assays, including their ability to interact with radical species. This aspect of their chemistry is relevant for understanding their potential applications in mitigating oxidative stress-related conditions (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Environmental Impact
The widespread use of sulfonamides in human and veterinary medicine has raised concerns about their environmental impact, particularly regarding the development of antibiotic resistance. Research in this area focuses on the presence of sulfonamides in the environment and their potential effects on human health and microbial communities (Baran, Adamek, Ziemiańska, & Sobczak, 2011).
Safety and Hazards
Mechanism of Action
Sulfonamides are known to inhibit the multiplication of bacteria by acting as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle . This inhibition is crucial as the folic acid metabolism cycle is necessary for the synthesis of nucleic acids and the growth and multiplication of bacteria .
properties
IUPAC Name |
1-ethyl-2-sulfanylidene-3H-benzimidazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S2/c1-2-12-8-4-3-6(16(10,13)14)5-7(8)11-9(12)15/h3-5H,2H2,1H3,(H,11,15)(H2,10,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOCFDUXHGWHGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)N)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide](/img/structure/B2570535.png)
![1-[2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethyl]pyrrolidine](/img/structure/B2570537.png)
![6-(3,4-Dimethylphenyl)-2-ethyl-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2570538.png)
![2-amino-4-(3,4-dichlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2570539.png)
![2-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2570543.png)


![2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2570549.png)



![Ethyl 4-[2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2570554.png)
![ethyl 2-[[2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2570555.png)
